molecular formula C10H9F3O3 B066705 3-(3-(Trifluoromethoxy)phenyl)propanoic acid CAS No. 168833-77-0

3-(3-(Trifluoromethoxy)phenyl)propanoic acid

Cat. No. B066705
M. Wt: 234.17 g/mol
InChI Key: WGEVFUNNEITJFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(3-(Trifluoromethoxy)phenyl)propanoic acid often involves multifaceted chemical reactions. For instance, 1-[3-(Trifluoromethyl)phenyl]-2-propanone, a related compound, was synthesized from 1-bromo-3-(trifluoromethyl)benzene through a Grignard reaction followed by oxidation, achieving an overall yield of 82.5% under specific conditions (Qiao Lin-lin, 2009). Another example includes the creation of 3-trifluoromethyl indole derivatives through the reaction of trifluoromethyl epoxy ethers with aromatic amines in hexafluoro-2-propanol, leading to excellent yields (I. Rodrigues, D. Bonnet‐Delpon, & J. Bégué, 2001).

Molecular Structure Analysis

The molecular and crystal structures of compounds within the 3-(3-(Trifluoromethoxy)phenyl)propanoic acid family, such as (trifluoromethoxy)phenylboronic acids, were determined using single crystal XRD methods. These studies revealed hydrogen-bonded dimers as the basic structural motifs in the solid state, with the ortho isomer forming an additional intramolecular hydrogen bond with the -OCF3 group, which is weaker compared to the analogous -OCH3 derivative (Agnieszka Adamczyk-Woźniak et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving 3-(3-(Trifluoromethoxy)phenyl)propanoic acid derivatives showcase the compound's reactivity and versatility. For example, the ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines, indicating a highly effective catalyst for amidation reactions (Ke Wang, Yanhui Lu, & K. Ishihara, 2018).

Physical Properties Analysis

The study of partially fluorinated carboxylic acids, such as 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid, reveals a rich conformational landscape. High-resolution spectroscopic studies identified two dominant conformers, highlighting the compound's complex structural behavior (Javix Thomas et al., 2016).

Chemical Properties Analysis

The chemical properties of 3-(3-(Trifluoromethoxy)phenyl)propanoic acid and related compounds demonstrate their potential in various applications. For example, the reaction of 3-trifluoromethyl-3-phenyldiazirine with different substrates under photolysis conditions produced a range of products without internal rearrangement, showcasing the stability and reactivity of the carbene generated from this compound (J. Brunner, H. Senn, & F. Richards, 1980).

Scientific Research Applications

  • Phloretic Acid as an Alternative to Phenolation of Aliphatic Hydroxyls for Polybenzoxazine Elaboration : This study explores the use of phloretic acid, a compound related to 3-(3-(Trifluoromethoxy)phenyl)propanoic acid, as a renewable building block for enhancing reactivity in the formation of benzoxazine rings. This approach offers a sustainable alternative to phenol and has potential applications in material science due to the properties of the resulting polybenzoxazine materials (Acerina Trejo-Machin et al., 2017).

  • Separation of Stereoisomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic Acid : Research on the separation of stereoisomers of a closely related compound, using reverse phase high-performance liquid chromatography, has implications for the production and purification of pharmaceutical compounds (Prakash M Davadra et al., 2011).

  • (Trifluoromethoxy)Phenylboronic Acids Structures, Properties, and Antibacterial Activity

    : This study investigates the physicochemical, structural, antimicrobial, and spectroscopic properties of (trifluoromethoxy)phenylboronic acids. These compounds demonstrate potential for antibacterial applications, specifically against Escherichia coli and Bacillus cereus (Agnieszka Adamczyk-Woźniak et al., 2021).

  • Synthesis and Reactivity of 3-(Trichlorogermyl)propanoic Acid and 3-(Triphenylgermyl) Propanoic Acid : This paper explores the synthesis and unusual properties of 3-(trichlorogermyl)propanoic acid and its derivatives, highlighting potential applications in organic synthesis and material science (Z. Qiang et al., 2010).

Safety And Hazards

The compound may cause respiratory irritation and is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, calling a poison center or doctor if swallowed, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3-[3-(trifluoromethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c11-10(12,13)16-8-3-1-2-7(6-8)4-5-9(14)15/h1-3,6H,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEVFUNNEITJFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380453
Record name 3-[3-(trifluoromethoxy)phenyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(Trifluoromethoxy)phenyl)propanoic acid

CAS RN

168833-77-0
Record name 3-[3-(trifluoromethoxy)phenyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[3-(Trifluoromethoxy)phenyl]propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a mixture of 158d (11.0 g, 42 mmol) in ethanol/water (150 mL/100 mL) was added lithium hydroxide (8.8 g, 210 mmol). See FIG. 4. The resulting mixture was stirred at 15° C. for 2 h. The mixture was diluted with water and extracted with EtOAc (200 mL×3). The organic layers were dried over anhydrous sodium sulfate and concentrated to afford 3-(3-(trifluoromethoxy)phenyl)propanoic acid 158e as a colorless oil.
Name
Quantity
11 g
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reactant
Reaction Step One
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ethanol water
Quantity
150 mL
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solvent
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8.8 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

5-Trifluoromethoxyindan-1-one: 9.37 g of methyl 3-(3-trifluoromethoxyphenyl)propionate are dissolved in 50 ml of ethanol with 25 ml of water. 3.74 g of potassium hydroxide are added and the mixture is refluxed for 45 minutes. The cooled solution is concentrated, the residue is treated with 25 ml of water, and conc. hydrochloric acid is added with stirring until the pH is 1. The aqueous reaction mixture is extracted twice by shaking with 75 ml of dichloromethane in each case. The organic phase is washed with water, dried over magnesium sulfate, concentrated and dried in vacuo. 3-(3-trifluoromethoxy-phenyl) propionic acid is obtained as a colorless oil. 6.24 g of the acid are dissolved in 40 ml of toluene, and the solution is treated with 2.1 ml of thionyl chloride and refluxed for 1 hour. The cooled reaction mixture is concentrated, and the residue is taken up in 5 ml of toluene and concentrated again. 3-(3-Trifluoromethoxyphenyl)propionyl chloride is obtained, which is dissolved in 30 ml of dichloromethane without further purification and added dropwise at 0-5° C. with stirring in the course of 15 minutes to a suspension of 5.49 g of anhydrous aluminum trichloride in 40 ml of dichloromethane. The reaction mixture is stirred at 0° C. for one hour and then added to 40 ml of ice water. The organic phase is separated off and the aqueous phase is again extracted by shaking with 40 ml of dichloromethane. The combined organic phases are washed with 40 ml of satd. sodium hydrogencarbonate solution and water, dried over magnesium sulfate, concentrated in vacuo and, for purification, purified by chromatography on silica gel using toluene/ethyl acetate 20/1. 5-Trifluoromethoxyindan-1-one is obtained as a pale yellow oil.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
9.37 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.74 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

0.69 g of 5% palladium on activated carbon was added, under a nitrogen atmosphere, to 15 g of 3-(trifluoromethoxy)-cinnamic acid in about 125 ml of ethyl acetate p.a., and hydrogenation was then carried out for 18 hours at room temperature under a hydrogen pressure of 2 bar. Filtration over kieselguhr was then carried out, followed by washing three times with ethyl acetate, and the combined filtrates were concentrated in vacuo at from 25 to 40° C. (yield 15.8 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
catalyst
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Urquiza, V Guevara, E Diaz-Sana… - Current Organic …, 2020 - ingentaconnect.com
Peptidic and non-peptidic αvβ6 integrin-binding molecules have been used in the clinic for detection and treatment of tumors expressing αvβ6 integrin, because this protein is …
Number of citations: 1 www.ingentaconnect.com

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